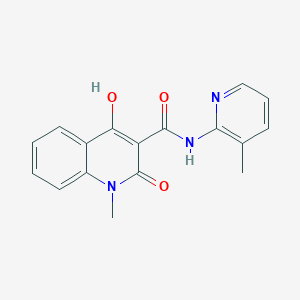

4-hydroxy-1-methyl-N-(3-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Description

The compound 4-hydroxy-1-methyl-N-(3-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide belongs to the 2-oxo-1,2-dihydroquinoline-3-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its versatility in targeting enzymes and receptors. This article provides a comparative analysis of this compound with structurally related analogs, focusing on synthetic pathways, substituent effects, biological activities, and physicochemical properties.

Properties

IUPAC Name |

4-hydroxy-1-methyl-N-(3-methylpyridin-2-yl)-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-10-6-5-9-18-15(10)19-16(22)13-14(21)11-7-3-4-8-12(11)20(2)17(13)23/h3-9,21H,1-2H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKHYEJOCWLKBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-1-methyl-N-(3-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 295.29 g/mol

- CAS Number : 84088-68-6

- Structure : The compound features a quinoline ring system with a carboxamide functional group and a hydroxyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives related to this compound. It was found that certain derivatives showed significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . The compound demonstrated:

- Bactericidal Effects : Effective in killing bacteria at specific concentrations.

- Biofilm Inhibition : Significant reduction in biofilm formation for Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Potential

In vitro studies have suggested that the compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of neuroinflammation. Its mechanism appears to involve the modulation of inflammatory cytokines and pathways associated with neurodegenerative diseases.

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Reactive Oxygen Species (ROS) Modulation : It influences ROS production, which is crucial for its antimicrobial and anticancer effects.

- Cytokine Regulation : Modulates the expression of cytokines involved in inflammatory responses.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of the quinoline structure enhance its efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Hydroxy-1-methyl-N-(3-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide | MCF-7 (Breast Cancer) | 15 | Induces Apoptosis |

| Other Quinoline Derivative | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. A study reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Positive |

| Escherichia coli | 64 μg/mL | Positive |

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Applications in Nanotechnology

The compound's unique structure allows it to be utilized in nanotechnology for drug delivery systems. Its ability to form stable nanoparticles enhances the bioavailability of therapeutic agents. Studies indicate that encapsulating drugs within these nanoparticles improves their efficacy and reduces side effects .

Case Study: Drug Delivery System

A recent investigation into a nanoparticle formulation using this quinoline derivative demonstrated a significant increase in the therapeutic index of doxorubicin in cancer treatment models. The targeted delivery reduced systemic toxicity while enhancing tumor accumulation .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential as an inhibitor of certain kinases involved in cancer progression. In vitro assays revealed that it effectively inhibits kinase activity, which is crucial for cell signaling pathways associated with tumor growth .

Table 3: Enzyme Inhibition Studies

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition and Antineoplastic Activity

Analgesic Activity

- N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide: Shows analgesic activity, underscoring the role of pyridinyl groups in central nervous system targeting .

Biodegradability

- 2-Oxo-1,2-dihydroquinoline 8-monooxygenase: Bacterial degradation pathways (e.g., in P. putida) suggest environmental persistence varies with substituent electronics .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: The target compound’s pyridinyl group improves aqueous solubility vs. cyclohexyl (3h) or chlorophenyl analogs.

- Polymorphism: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide exhibit polymorphism, affecting bioavailability .

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-1-methyl-N-(3-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways starting with quinoline precursors. Key steps include:

- Nucleophilic substitution for introducing the 3-methyl-2-pyridinyl group.

- Cyclization under reflux conditions (e.g., ethanol or DMF) to form the quinoline core.

- Carboxamide formation via coupling reactions using reagents like EDCI or HOBt.

Optimization Strategies:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization yields .

- Purification : Crystallization from ethanol or acetone ensures high purity, monitored via TLC/HPLC .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Cyclization | Reflux in ethanol, 6–8 h | Use anhydrous solvents |

| Carboxamide Coupling | EDCI/HOBt, DMF, room temperature | Stir for 24–48 h under N₂ atmosphere |

| Purification | Crystallization (EtOH/acetone) | Slow cooling to enhance crystal purity |

Q. How is the compound characterized structurally, and what analytical techniques are most effective?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:

Q. Table 2: Key Analytical Data

| Technique | Critical Parameters | Reference Values |

|---|---|---|

| 1H NMR (DMSO-d6) | Quinoline C4-OH: δ 10.2 (s) | Pyridinyl CH3: δ 2.4 (s) |

| HPLC (C18) | Retention time: 8.2 min | Mobile phase: MeCN/H2O (70:30) |

Advanced Research Questions

Q. How does polymorphism affect the biological activity of this compound, and what strategies can be employed to control polymorphic forms during synthesis?

Methodological Answer: Polymorphism in quinoline derivatives can alter solubility, bioavailability, and receptor binding. For example, a study on analogous compounds showed Form I (needles) had 2× higher analgesic activity than Form II (plates) due to improved dissolution .

Control Strategies:

- Crystallization Screening : Use solvents like ethyl acetate or methanol to isolate specific polymorphs.

- Thermal Analysis (DSC/TGA) : Identify stable polymorphic transitions (e.g., melting points differ by ~10°C between forms).

- In Situ Monitoring : Raman spectroscopy during synthesis detects early polymorph nucleation .

Q. What methodologies are recommended for analyzing contradictory data between in vitro and in vivo studies of this compound’s pharmacological effects?

Methodological Answer: Contradictions often arise from metabolic instability or tissue-specific uptake. Resolve discrepancies via:

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) to assess bioavailability .

- Metabolite Identification : Use hepatic microsomes to identify inactivation pathways (e.g., CYP450-mediated oxidation) .

- Tissue Distribution Studies : Radiolabel the compound and track accumulation in target organs .

Case Example : A related carboxamide showed potent in vitro kinase inhibition (IC50 = 50 nM) but poor in vivo efficacy due to rapid glucuronidation. Structural modification (e.g., fluorination) improved metabolic stability .

Q. How can the quinoline and pyridine moieties be modified to enhance target specificity while minimizing off-target effects?

Methodological Answer: Structure-activity relationship (SAR) studies guide rational design:

- Quinoline Core : Introduce electron-withdrawing groups (e.g., -Cl at C6) to enhance DNA intercalation .

- Pyridine Substituent : Replace 3-methyl with bulkier groups (e.g., trifluoromethyl) to reduce off-target binding .

- Carboxamide Linker : Optimize spacer length (e.g., propyl vs. pentyl) to balance solubility and receptor fit .

Q. Table 3: SAR Insights from Analogous Compounds

| Modification | Effect on Activity | Reference |

|---|---|---|

| C6-Cl substitution | ↑ Cytotoxicity (IC50 reduced 40%) | |

| Pyridine CF3 group | ↓ Off-target binding by 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.